molecular formula C10H13N3O2 B1491427 (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1248603-32-8

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No. B1491427
CAS RN: 1248603-32-8
M. Wt: 207.23 g/mol
InChI Key: GESFFPIEJYMWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone, also known as 3-APM, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic molecule composed of an aminopyrrolidine and a hydroxypyridine moiety, connected by a methanone bridge. 3-APM is an important research tool in the field of organic synthesis, as it is a versatile intermediate for the synthesis of a variety of organic compounds.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the biological activity of pharmaceuticals . The compound’s structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules, influencing their binding to biological targets.

Biochemical Research

In biochemical assays, the stereospecific orientation of compounds like (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone can significantly alter the binding mode to proteins, providing insights into enzyme-substrate interactions and aiding in the design of enzyme inhibitors .

Pharmacological Studies

The pyrrolidine scaffold is instrumental in the development of new drugs with varied biological profiles. Its unrestricted conformation can be controlled by substituents, affecting inductive and stereoelectronic factors that are crucial in pharmacology .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its pyrrolidine ring can be synthesized from various precursors or functionalized if preformed, which is valuable in synthetic organic chemistry .

Chemical Engineering

In chemical engineering, (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone could be used in process optimization and the development of synthesis pathways for industrial-scale production of related compounds .

Materials Science

The compound’s inherent properties, such as its melting point and solubility, can be leveraged in materials science for the development of new materials with specific desired characteristics .

properties

IUPAC Name

5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFFPIEJYMWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.